{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine
Description
{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine is a morpholine-derived compound featuring a benzyl substitution at the morpholine nitrogen and a primary amine group at the 2-position. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol (CAS 53065-23-9; 1017114-89-4).
Properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAYEIRWKUYLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Ketones, aldehydes |
| Reduction | Lithium aluminum hydride | Amines, alcohols |
| Substitution | Sodium hydroxide, potassium carbonate | Various substituted products |
Biology
- Enzyme Inhibition : Research indicates that {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine may interact with specific enzymes, potentially inhibiting their activity. This feature is significant for drug development targeting enzyme-related diseases.
- Receptor Binding : Studies have explored the compound's ability to bind to various receptors, influencing biological pathways and cellular responses. This property is critical for understanding its therapeutic potential.
Medicine
- Therapeutic Properties : The compound is being investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological evaluation.
| Property | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Chemotherapy adjuncts |
Industrial Applications
- Material Development : In industrial settings, {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of polymeric materials or coatings.
Case Studies
- Anticancer Activity Study :
- A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated significant cell death at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Assay :
- Another study focused on the inhibition of a key metabolic enzyme by {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine. The findings demonstrated a dose-dependent inhibition pattern, highlighting its relevance in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs differ in substituent groups on the phenyl ring or morpholine core, influencing electronic, steric, and physicochemical properties.
Table 1: Comparative Analysis of Morpholine Derivatives
Electronic and Steric Effects
- Ortho vs.
- Fluorine Substitution : The 3-fluorophenyl derivative (CAS 407640-28-2) exhibits increased electronegativity, which may enhance interactions with electron-deficient biological targets .
- Heterocyclic Variants : Replacement of phenyl with pyridine (CAS 141815-44-3) introduces a basic nitrogen, improving aqueous solubility and enabling coordination with metal ions in catalytic applications .
Biological Activity
Overview
{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine is a chemical compound with the molecular formula C13H20N2O, characterized by a morpholine ring and a methanamine group. This compound has garnered attention for its potential biological activities, including interactions with enzymes and receptors, which can lead to various pharmacological effects.
The biological activity of {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding alters their activity, influencing various biological pathways. The exact mechanisms depend on the context of use and the specific biological systems involved.
Biological Activity
Research indicates that {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine may possess several pharmacological properties, including:
- Antimicrobial Activity : The compound has been explored for its potential antimicrobial effects, particularly against bacterial strains. Studies suggest it could inhibit the growth of certain pathogens, although specific Minimum Inhibitory Concentration (MIC) values need to be established for various strains .
- Anticancer Properties : Investigations into its anticancer potential are ongoing. The compound's structural characteristics may allow it to interact with cancer-related pathways, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine. Here are some notable findings:
- Antibacterial Studies : A series of substituted compounds similar to {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine were tested against Bacillus anthracis, revealing varying degrees of antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against specific bacterial strains .
- Adenosine Receptor Interaction : Compounds with morpholine structures have been investigated for their interaction with adenosine receptors, which are crucial in neurodegenerative diseases and cancer treatment. The potential for {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine to act as an antagonist or modulator at these receptors remains an area of interest .
- Pharmacological Profiles : Research into similar morpholine derivatives has shown promising results in terms of their pharmacological profiles, including enzyme inhibition and receptor binding activities. These findings suggest that {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine could exhibit comparable effects .
Comparative Analysis
To better understand the biological activity of {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanol | Morpholine ring + hydroxymethyl group | Potentially antimicrobial and anticancer |
| {4-(5-chlorofuran-2-yl)-5-(4-chlorophenyl)-...} | Morpholine derivative with additional functional groups | Explored for anticancer properties |
Q & A
Q. What are the recommended synthetic routes for {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine, and how can purity be optimized?
Synthetic strategies often involve reductive amination or nucleophilic substitution to construct the morpholine ring and introduce the 2-methylbenzyl substituent. For example, coupling 2-methylbenzyl chloride with a morpholine precursor (e.g., 2-aminomorpholine) under basic conditions (e.g., KCO) in anhydrous DMF at 80–100°C yields intermediate products. Subsequent purification via column chromatography (silica gel, CHCl:MeOH 9:1) and recrystallization improves purity (>95%) . Monitoring by HPLC (C18 column, acetonitrile/water gradient) ensures minimal side-products.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : H NMR (DMSO-d) should show characteristic peaks: δ 7.20–7.35 (aromatic protons from 2-methylphenyl), δ 3.60–4.10 (morpholine ring protons), and δ 2.50–3.00 (methanamine protons). C NMR confirms the morpholine carbons and quaternary aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should match the exact mass (calculated for CHNO: 220.1575).
- X-ray Crystallography : Use SHELXL (from the SHELX suite) to refine single-crystal data. The morpholine ring typically adopts a chair conformation, and hydrogen bonding between the amine and morpholine oxygen can stabilize the structure .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% PEG-400 in PBS).
- Stability : Stable under inert atmospheres (N/Ar) at –20°C for long-term storage. Avoid prolonged exposure to light or moisture to prevent degradation.
- pKa : The primary amine (methanamine) has a pKa ~9.5, influencing protonation states in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like GPCRs or enzymes. Parameterize the compound using Gaussian09 at the B3LYP/6-31G* level to generate partial charges. Key interactions may include hydrogen bonding between the morpholine oxygen and receptor residues, and hydrophobic contacts with the 2-methylphenyl group . Validate predictions with in vitro binding assays (e.g., radioligand displacement).
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they resolved?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor the transition m/z 221 → 148 (primary amine fragment). Matrix effects (e.g., ion suppression) are mitigated via isotopically labeled internal standards (e.g., C-methanamine).
- Sample Preparation : Solid-phase extraction (HLB cartridges) removes proteins and lipids from biological samples. Recovery rates >85% are achievable with pH-adjusted (pH 9) plasma .
Q. How do structural modifications (e.g., substituting the 2-methylphenyl group) affect bioactivity?
Comparative SAR studies show that replacing the 2-methylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) increases metabolic stability but reduces binding affinity to serotonin receptors. Conversely, bulkier substituents (e.g., naphthyl) enhance lipophilicity, improving blood-brain barrier penetration but lowering aqueous solubility. These trends are quantified via IC values in receptor assays and logP measurements .
Q. How can crystallographic data resolve discrepancies in reported conformational isomers?
Discrepancies in NMR-derived conformers (e.g., axial vs. equatorial morpholine substituents) are resolved using single-crystal X-ray diffraction. For example, SHELXL refinement of twinned crystals (space group P2/c) reveals that steric hindrance from the 2-methylphenyl group forces the morpholine ring into a distorted chair conformation. Hydrogen-bonding networks further stabilize specific isomers .
Methodological Guidance
Q. What protocols are recommended for assessing in vitro metabolic stability?
- Hepatocyte Incubation : Incubate the compound (1 µM) with primary human hepatocytes (1 × 10 cells/mL) in Williams’ Medium E at 37°C. Sample at 0, 15, 30, 60, and 120 min.
- LC-MS Analysis : Quantify parent compound depletion. Half-life (t) >60 min indicates high metabolic stability.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific inhibition .
Q. How should researchers optimize reaction yields in multi-step syntheses?
- Step 1 (Morpholine Formation) : Use microwave-assisted synthesis (150°C, 20 min) to accelerate ring closure.
- Step 2 (Benzylation) : Employ Pd/C (5 mol%) under H (1 atm) for reductive amination, increasing yield from 45% to 72%.
- Workup : Replace traditional column chromatography with preparative HPLC (ACN/HO with 0.1% TFA) to recover >90% product .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
Discrepancies often stem from assay conditions (e.g., cell line variability, agonist vs. antagonist mode). For example, IC values for serotonin receptor binding may differ between HEK293 (low endogenous receptor expression) and CHO-K1 cells (high expression). Normalize data using reference agonists (e.g., 5-HT: 8-OH-DPAT) and report results as % inhibition ± SEM across ≥3 independent experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
